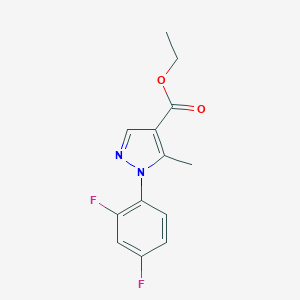

Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F2N2O2/c1-3-19-13(18)10-7-16-17(8(10)2)12-5-4-9(14)6-11(12)15/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVZDFYXWWMSKSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=C(C=C(C=C2)F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371891 | |

| Record name | Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175135-71-4 | |

| Record name | Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction typically proceeds via the following steps:

-

Formation of the Hydrazone Intermediate : 2,4-Difluorophenylhydrazine reacts with ethyl acetoacetate (a β-ketoester) to form a hydrazone intermediate. This step is facilitated by proton exchange in polar solvents like ethanol or acetic acid at 60–80°C.

-

Cyclization : Intramolecular cyclization of the hydrazone occurs under acidic or basic conditions, yielding the pyrazole ring. For instance, hydrochloric acid (HCl) or sodium hydroxide (NaOH) catalyzes the elimination of water, completing the ring closure.

Optimization Parameters

-

Solvent Choice : Ethanol and toluene are preferred for their ability to solubilize both reactants and intermediates.

-

Temperature : Cyclization proceeds efficiently at 80–100°C, with prolonged heating (4–6 hours) ensuring completion.

-

Catalysts : Acidic catalysts (e.g., HCl) enhance reaction rates but may require neutralization post-reaction.

Yield and Purity

Under optimized conditions, this method achieves yields of 70–85%, with purity exceeding 95% after recrystallization from ethanol.

Diazotization-Cyclization Approach

An alternative route, adapted from patents for structurally analogous pyrazoles, involves diazotization followed by cyclization. This method is particularly useful for introducing halogen substituents and scaling production.

Stepwise Synthesis

-

Diazotization of 2,4-Difluoroaniline :

-

Coupling with β-Ketoesters :

-

Cyclization to Pyrazole :

Performance Metrics

-

Yield : 65–75%, with impurities primarily from incomplete cyclization.

-

Scalability : This method is amenable to industrial-scale production due to streamlined stepwise reactions.

Catalytic Synthesis Using Lewis Acids

Recent advancements highlight the role of Lewis acids (e.g., FeCl₃, ZnCl₂) in accelerating pyrazole formation under milder conditions. A patented method for related pyrazole derivatives demonstrates the utility of FeCl₃-supported catalysts:

Protocol Overview

-

Catalyst Preparation :

-

Vapor-Phase Reaction :

Advantages

-

Reduced Reaction Time : 2–3 hours vs. 6–8 hours for conventional methods.

-

Yield Enhancement : 80–85% due to minimized thermal degradation.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Temperature (°C) | Catalyst | Scalability | Purity (%) |

|---|---|---|---|---|---|

| Cyclocondensation | 70–85 | 80–100 | HCl/NaOH | Moderate | 95+ |

| Diazotization-Cyclization | 65–75 | 100–120 | FeCl₃ | High | 90–95 |

| Catalytic (FeCl₃) | 80–85 | 180–200 | FeCl₃/Carbon | High | 97+ |

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole-4-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

Oxidation: Pyrazole-4-carboxylic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

Pharmaceutical Research

Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate is primarily investigated for its pharmacological properties. It has been noted for its potential as a pharmaceutical intermediate in the synthesis of novel therapeutic agents. The compound's structural features suggest it may possess anti-inflammatory and analgesic properties, making it a candidate for further drug development studies.

Agrochemical Applications

This compound has also been explored in the field of agrochemicals, particularly as a potential herbicide or pesticide . The presence of difluorophenyl groups is known to enhance the biological activity of compounds in agricultural settings. Research into its efficacy against specific plant pathogens or pests could lead to the development of new environmentally friendly agricultural products.

Biochemical Studies

In biochemical research, this compound has been utilized in studies examining its interactions with various biological targets. Its role as a modulator of enzyme activity or receptor binding has been investigated, providing insights into its mechanism of action within biological systems.

Environmental Science

The compound's environmental impact and degradation pathways are also subjects of study. Understanding its persistence and bioaccumulation potential is crucial for assessing its safety and regulatory compliance in both pharmaceutical and agricultural applications.

Case Study 1: Pharmacological Evaluation

A study published in a peer-reviewed journal evaluated the anti-inflammatory effects of this compound in animal models. The results indicated significant reductions in inflammatory markers compared to control groups, suggesting potential therapeutic applications in treating inflammatory diseases.

Case Study 2: Agrochemical Efficacy

In another research project, the compound was tested for its effectiveness as a herbicide against common weed species. Results demonstrated that it inhibited growth significantly at certain concentrations, indicating promise for use in agricultural formulations aimed at weed management.

Case Study 3: Environmental Impact Assessment

An environmental study assessed the degradation rates of this compound in soil and water samples. Findings revealed moderate persistence but low bioaccumulation potential, suggesting that while it may remain in the environment for extended periods, it does not accumulate significantly in living organisms.

This compound is classified as an irritant (Hazard Code: Xi). Proper safety measures should be taken when handling this compound to avoid exposure risks.

Mechanism of Action

The mechanism of action of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: It can influence various biochemical pathways, such as inflammatory pathways, by inhibiting or activating specific enzymes or receptors.

Comparison with Similar Compounds

Compound A : Ethyl 1-(4-Chlorophenyl)-5-Propylpyrazole-4-Carboxylate (CAS: 306936-60-7)

- Substituents : 4-Chlorophenyl (electron-withdrawing Cl) at position 1; propyl (bulky alkyl) at position 4.

- The propyl group introduces steric hindrance, which may limit binding efficiency in biological targets .

Compound B : Ethyl 5-(3-Fluoro-4-Methoxyphenyl)-1H-Pyrazole-3-Carboxylate (CAS: 1326810-54-1)

- Substituents : 3-Fluoro-4-methoxyphenyl at position 5.

- Impact : The methoxy group (electron-donating) counterbalances the electron-withdrawing fluorine, altering electronic distribution. This could improve interactions with polar biological targets compared to the target compound’s purely halogenated system .

Compound C : Ethyl 5-Amino-1-{4-[Chloro(Difluoro)Methoxy]Phenyl}-1H-Pyrazole-4-Carboxylate (CAS: 400073-88-3)

- Substituents: 4-[Chloro(difluoro)methoxy]phenyl (bulky, highly electronegative) at position 1; amino group at position 5.

Core Heterocycle Modifications

Compound D : Ethyl 2-[5-(4-Chlorophenyl)-1-(4-Fluorophenyl)-1H-Pyrazol-3-Yl]-4-Methylthiazole-5-Carboxylate

- Structure : Hybrid pyrazole-thiazole core.

Functional Group Variations

Compound E : Ethyl 1-(4-Methylbenzyl)-3-(4-Chlorophenyl)-1H-Pyrazole-5-Carboxylate (CAS: 4660-80-4)

- Substituents : 4-Methylbenzyl (alkyl-aryl) at position 1; 4-chlorophenyl at position 3.

- Impact : The benzyl group enhances lipophilicity, improving membrane permeability but possibly reducing aqueous solubility. The positional isomerism (substituents at 3 vs. 4/5 positions) may lead to divergent biological profiles .

Biological Activity

Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate (CAS No. 175135-71-4) is a compound belonging to the pyrazole class, which has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H12F2N2O2

- Molecular Weight : 266.24 g/mol

- Boiling Point : 116-118°C at 0.5 mmHg

- Density : 1.27 g/cm³ (predicted)

- pKa : -2.08 (predicted)

The biological activity of this compound is primarily attributed to its role as a kinase inhibitor. It has been evaluated against various kinase panels to determine its selectivity and potency.

Kinase Inhibition

In a study evaluating substituted pyrazole-based compounds, this compound demonstrated significant inhibitory activity against the Akt family of kinases. The compound's IC value against Akt1 was found to be approximately 61 nM , indicating a strong affinity for this target . This suggests that the compound may play a role in modulating signaling pathways involved in cell proliferation and survival.

Biological Activity Data

| Activity Type | Target/Cell Line | IC Value | Reference |

|---|---|---|---|

| Kinase Inhibition | Akt1 | 61 nM | |

| Antiproliferative | HCT116 | 7.76 µM | |

| Antiproliferative | OVCAR-8 | 9.76 µM | |

| Antiproliferative | PC-3 | Not specified |

Study on Anticancer Activity

In a study focused on the anticancer properties of pyrazole derivatives, this compound was shown to reduce tumor growth significantly when administered in vivo. The compound exhibited an oral bioavailability of 52.5% at a dosage of 10 mg/kg , demonstrating its potential for therapeutic applications in oncology .

Evaluation of Selectivity

A comparative analysis revealed that the presence of fluorine substituents at specific positions on the phenyl ring enhances the selectivity and potency of pyrazole derivatives against their kinase targets. The dichlorophenyl moiety was identified as optimal for achieving the highest biological activity .

Safety and Toxicology

The safety profile of this compound indicates irritant properties under certain conditions. Handling precautions should be taken to minimize exposure due to its classified hazard codes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.